Methyl vaccenate

Catalog No.
S1790004
CAS No.
6198-58-9
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl vaccenate

CAS Number

6198-58-9

Product Name

Methyl vaccenate

IUPAC Name

methyl (E)-octadec-11-enoate

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8+

InChI Key

PVVODBCDJBGMJL-CMDGGOBGSA-N

SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC

Synonyms

Methyl-11-transoctadecenoate

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)OC

Methyl vaccenate, also known as methyl trans-11-octadecenoate, is an unsaturated fatty acid methyl ester with the molecular formula C19H36O2C_{19}H_{36}O_2 and a molecular mass of approximately 296.49 g/mol . It is characterized by a long hydrocarbon chain and a double bond located at the 11th carbon position in the trans configuration, making it a member of the fatty acid methyl esters class. Methyl vaccenate is derived from vaccenic acid, which is found in various natural fats and oils, particularly in ruminant fat and dairy products.

Research is ongoing to explore the mechanism of action of methyl vaccenate in biological systems. Some studies suggest potential roles in regulating fat metabolism, immunity, and inflammation, but the exact mechanisms need further investigation [].

Limited information is available regarding the specific safety profile of methyl vaccenate. As with many organic compounds, it is advisable to handle it with care in a well-ventilated laboratory using appropriate personal protective equipment [].

  • Biochemistry

    Methyl vaccenate is a fatty acid derivative. Fatty acids are essential for biological processes, and researchers investigate their roles in metabolism, cell signaling, and gene expression. Studies explore how methyl vaccenate interacts with these pathways ().

  • Food Science

    Methyl vaccenate is found naturally in some dairy products and vegetable oils. Research investigates its potential health effects, such as its impact on blood fat levels ().

  • Agriculture

    Methyl vaccenate's role in insect communication is being explored. Some studies suggest it may disrupt mating behavior in certain insects, potentially leading to new pest control methods ().

Due to its unsaturated nature. Key reactions include:

  • Oxidation: This compound can undergo oxidation to form various products, including epoxides and hydroperoxides.
  • Hydrogenation: The double bond can be hydrogenated to form saturated fatty acids.
  • Esterification: Methyl vaccenate can react with alcohols to form new esters.
  • Transesterification: It can also participate in transesterification reactions, commonly used in biodiesel production.

Methyl vaccenate exhibits notable biological activities. It has been studied for its potential health benefits, particularly concerning lipid metabolism and cardiovascular health. Some studies suggest that it may influence cholesterol levels and promote beneficial lipid profiles. Additionally, as a fatty acid derivative, it may have roles in cellular signaling pathways and inflammation modulation.

Methyl vaccenate can be synthesized through various methods:

  • Direct Esterification: This involves the reaction of vaccenic acid with methanol in the presence of an acid catalyst to yield methyl vaccenate.
  • Transesterification: This method utilizes triglycerides from natural oils or fats, reacting them with methanol in the presence of a catalyst to produce methyl esters, including methyl vaccenate.
  • Chemical Modification of Fatty Acids: Starting from other fatty acids, specific reactions can be employed to introduce the desired double bond and ester group.

Methyl vaccenate has several applications across various fields:

  • Food Industry: Used as a flavoring agent or emulsifier due to its fatty acid properties.
  • Cosmetics: Employed in formulations for its moisturizing properties.
  • Pharmaceuticals: Investigated for potential therapeutic roles related to lipid metabolism and cardiovascular health.
  • Biodiesel Production: As a methyl ester, it can be utilized in biodiesel production processes.

Research on interaction studies involving methyl vaccenate focuses on its effects when combined with other compounds. For instance, studies have indicated potential synergistic effects when used alongside other unsaturated fatty acids or antioxidants, which may enhance its biological efficacy. Furthermore, interaction with enzymes involved in lipid metabolism has been explored to understand its role in modulating metabolic pathways.

Methyl vaccenate shares structural similarities with several other fatty acid methyl esters. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Methyl oleateC₁₈H₃₄O₂Contains a cis double bond at the 9th position.
Methyl linoleateC₁₈H₃₄O₂Contains two cis double bonds (9th and 12th).
Methyl palmitoleateC₁₆H₃₂O₂Contains a cis double bond at the 9th position.
Methyl stearateC₁₈H₃₆O₂A saturated fatty acid methyl ester without double bonds.

Uniqueness of Methyl Vaccenate

Methyl vaccenate is unique due to its specific trans configuration of the double bond at the 11th carbon position, distinguishing it from other unsaturated fatty acids like oleic or linoleic acids. This structural characteristic may contribute to its distinct biological activities and applications compared to similar compounds.

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Exact Mass

296.271530387 g/mol

Monoisotopic Mass

296.271530387 g/mol

Heavy Atom Count

21

UNII

6O9MGA9PP2

Wikipedia

Methyl vaccenate

Dates

Modify: 2023-08-15

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